molecular formula C16H21BF3NO4S B13725722 3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine

Cat. No.: B13725722
M. Wt: 391.2 g/mol
InChI Key: SUXOXQBGBURYLG-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is a complex organic compound that features multiple functional groups, including fluorine atoms, a sulfonyl group, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid derivative with pinacol to form the dioxaborolane ring.

    Introduction of the sulfonyl group: This is achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong interactions with biological targets, while the sulfonyl group can participate in various biochemical reactions. The dioxaborolane ring is known to facilitate coupling reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • (3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Uniqueness

3,3-Difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-pyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of multiple fluorine atoms, a sulfonyl group, and a dioxaborolane ring makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

Molecular Formula

C16H21BF3NO4S

Molecular Weight

391.2 g/mol

IUPAC Name

3,3-difluoro-1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine

InChI

InChI=1S/C16H21BF3NO4S/c1-14(2)15(3,4)25-17(24-14)12-6-5-11(9-13(12)18)26(22,23)21-8-7-16(19,20)10-21/h5-6,9H,7-8,10H2,1-4H3

InChI Key

SUXOXQBGBURYLG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)(F)F)F

Origin of Product

United States

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